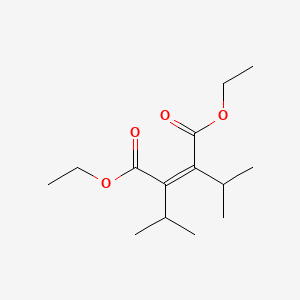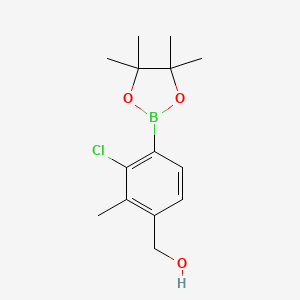
4-Methyl-2-(trifluoromethoxy)benzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C9H8BrF3O. It is a derivative of benzyl bromide, where the benzyl group is substituted with a trifluoromethoxy group and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(trifluoromethoxy)benzyl bromide typically involves the bromination of 4-Methyl-2-(trifluoromethoxy)benzyl alcohol. One common method is to react the alcohol with phosphorus tribromide (PBr3) in an ether solvent at low temperatures (0°C). The reaction mixture is stirred for about 30 minutes, and the completion of the reaction is monitored using thin-layer chromatography (TLC). After the reaction is complete, the mixture is poured into an ice-water mixture and stirred for 1-2 hours. The organic layer is then extracted with ether, washed with sodium bicarbonate (NaHCO3) and water, and dried over sodium sulfate (Na2SO4). The solvent is evaporated under reduced pressure to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more scalable and efficient methods. One such method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst like triphenylphosphine. The reaction is carried out in a solvent like dichloromethane at 0°C, followed by refluxing at 60°C for a specified period. The reaction mixture is then cooled, and the product is isolated by standard extraction and purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(trifluoromethoxy)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromide to the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include benzaldehyde and benzoic acid derivatives.
Reduction: The major product is the corresponding benzyl alcohol.
Scientific Research Applications
4-Methyl-2-(trifluoromethoxy)benzyl bromide is utilized in various scientific research applications:
Medicine: Its derivatives are explored for their pharmacological properties and potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(trifluoromethoxy)benzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. The trifluoromethoxy group enhances the electrophilicity of the benzyl carbon, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzyl bromide: Similar in structure but lacks the methyl group.
3-(Trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
4-Bromomethyl benzotrifluoride: Similar structure with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
4-Methyl-2-(trifluoromethoxy)benzyl bromide is unique due to the presence of both a methyl group and a trifluoromethoxy group on the benzyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C9H8BrF3O |
|---|---|
Molecular Weight |
269.06 g/mol |
IUPAC Name |
1-(bromomethyl)-4-methyl-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8BrF3O/c1-6-2-3-7(5-10)8(4-6)14-9(11,12)13/h2-4H,5H2,1H3 |
InChI Key |
KTMQUSQVYCYWIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CBr)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2R,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B14030229.png)






